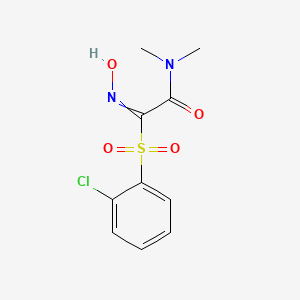
2-(2-Chlorobenzene-1-sulfonyl)-2-(hydroxyimino)-N,N-dimethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorobenzene-1-sulfonyl)-2-(hydroxyimino)-N,N-dimethylacetamide is a synthetic organic compound that belongs to the class of sulfonyl compounds These compounds are characterized by the presence of a sulfonyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorobenzene-1-sulfonyl)-2-(hydroxyimino)-N,N-dimethylacetamide typically involves multiple steps:
Formation of the Sulfonyl Chloride: The starting material, 2-chlorobenzenesulfonyl chloride, is prepared by reacting 2-chlorobenzenesulfonic acid with thionyl chloride.
Formation of the Hydroxyimino Group: The hydroxyimino group is introduced by reacting the sulfonyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate.
Formation of the Acetamide Group: The final step involves the reaction of the intermediate with N,N-dimethylacetamide in the presence of a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chlorobenzene-1-sulfonyl)-2-(hydroxyimino)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyimino group may also participate in hydrogen bonding or other non-covalent interactions, further modulating the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorobenzene-1-sulfonyl)-2-(hydroxyimino)-N,N-dimethylacetamide: Unique due to its specific combination of functional groups.
2-(2-Chlorobenzene-1-sulfonyl)-2-(hydroxyimino)-acetamide: Lacks the N,N-dimethyl group, potentially altering its reactivity and biological activity.
2-(2-Chlorobenzene-1-sulfonyl)-2-(hydroxyimino)-N-methylacetamide: Contains a single methyl group, which may affect its solubility and interaction with molecular targets.
Uniqueness
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
141458-24-4 |
|---|---|
Molecular Formula |
C10H11ClN2O4S |
Molecular Weight |
290.72 g/mol |
IUPAC Name |
2-(2-chlorophenyl)sulfonyl-2-hydroxyimino-N,N-dimethylacetamide |
InChI |
InChI=1S/C10H11ClN2O4S/c1-13(2)10(14)9(12-15)18(16,17)8-6-4-3-5-7(8)11/h3-6,15H,1-2H3 |
InChI Key |
UDIPQESBMMPEJV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C(=NO)S(=O)(=O)C1=CC=CC=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


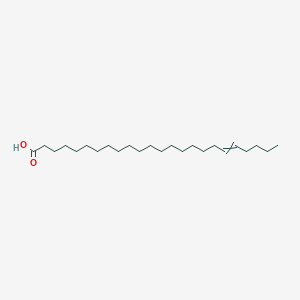
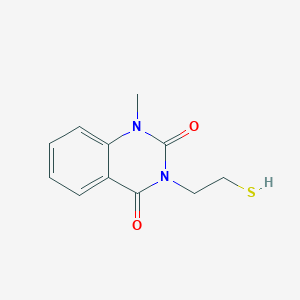
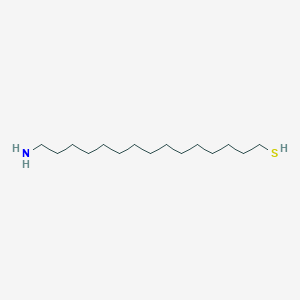
![4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium chloride](/img/structure/B14269069.png)
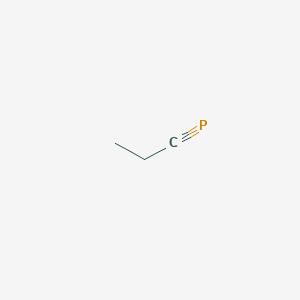
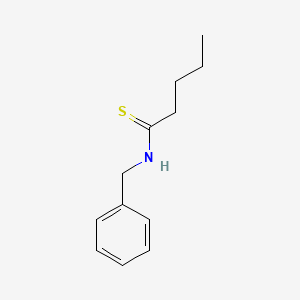
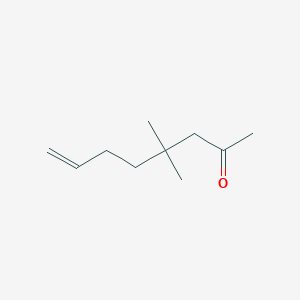
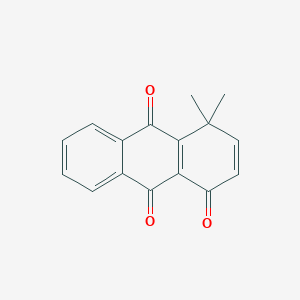

![[1,2,4,3]Triazaphospholo[1,5-a]pyridine](/img/structure/B14269097.png)
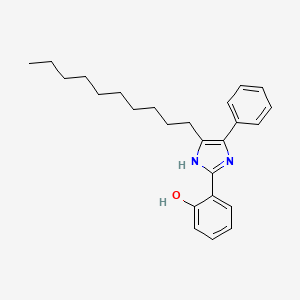
phosphane](/img/structure/B14269108.png)

![9-[(1,1,2,2-Tetrafluoroethoxy)methyl]nonadecane](/img/structure/B14269123.png)
